molecular formula C7H13F2N B13536476 3,3-Difluoro-5,5-dimethylpiperidine

3,3-Difluoro-5,5-dimethylpiperidine

Cat. No.: B13536476
M. Wt: 149.18 g/mol
InChI Key: SBXPEKUXSJNQGX-UHFFFAOYSA-N
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Description

3,3-Difluoro-5,5-dimethylpiperidine hydrochloride (CAS 1253789-82-0) is a versatile, high-purity chemical building block prized in medicinal chemistry and drug discovery research. This substituted piperidine features a molecular formula of C7H14ClF2N and a molecular weight of 185.64 g/mol . The core piperidine structure is a privileged scaffold in pharmaceuticals, and the strategic incorporation of fluorine atoms and methyl groups can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable intermediate for constructing compound libraries. This compound serves as a critical precursor in pharmaceutical research, particularly in the development of inhibitors targeting protein-protein interactions. Specifically, closely related analogues, such as (3R,5S)-4,4-difluoro-3,5-dimethylpiperidine, are key structural components in potent, orally bioavailable benzimidazolone inhibitors of the BCL6 BTB domain, a promising therapeutic target for diffuse large B-cell lymphoma (DLBCL) . Furthermore, the 3,3-difluoropiperidine motif is recognized in the development of neuroactive agents, appearing as a core structure in potent NR2B NMDA receptor antagonists investigated for the treatment of conditions such as pain, migraine, and neurodegenerative disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13F2N

Molecular Weight

149.18 g/mol

IUPAC Name

3,3-difluoro-5,5-dimethylpiperidine

InChI

InChI=1S/C7H13F2N/c1-6(2)3-7(8,9)5-10-4-6/h10H,3-5H2,1-2H3

InChI Key

SBXPEKUXSJNQGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)(F)F)C

Origin of Product

United States

Preparation Methods

Detailed Preparation Method from 5,5-Dimethylpiperidine

Step Description Reagents/Conditions Notes
1 Starting material: 5,5-dimethylpiperidine Commercially available Purity critical for downstream fluorination
2 Fluorination at 3-position Dialkylaminodifluorosulfinium salts or Deoxo-Fluor analogues Temperature control (typically 0–50°C) to avoid over-fluorination
3 Work-up and purification Extraction, drying (MgSO4), column chromatography (eluent: diethyl ether/n-heptane 1:9) Yields vary depending on reagent and conditions; up to 70-90% reported
4 Characterization NMR, GC-MS, HRMS Confirms selective difluorination and methyl substitution

Industrial Considerations and Optimization

  • Industrial processes emphasize reaction scalability, safety, and environmental impact.
  • Use of stable fluorinating agents like dialkylaminodifluorosulfinium salts reduces hazards associated with traditional reagents.
  • Temperature and reaction time are optimized to maximize yield and minimize side products.
  • Continuous removal of product during reaction can improve purity and yield.
  • Equipment requirements are moderate, with specialized fluorination reactors and inert atmosphere conditions often employed.

Comparative Summary of Preparation Methods

Preparation Method Starting Material Fluorinating Agent Reaction Conditions Yield (%) Purity (%) Advantages Limitations
Direct fluorination of 5,5-dimethylpiperidine 5,5-dimethylpiperidine Dialkylaminodifluorosulfinium salts, Deoxo-Fluor Moderate temperature, inert atmosphere 70-90 >95 Simple, direct Requires careful temperature control
Multi-step synthesis via acrylonitrile intermediates 3-substituted acrylonitriles Copper powder, borane reduction Multi-step, moderate temperature Variable High Structural diversity Longer synthesis, more steps
Fluorination of pyridine derivatives (for related compounds) 2,3,5-trichloropyridine Cesium fluoride, potassium fluoride mixture High temperature (145-190°C), sulfolane/DMSO solvent ~90 ~99 High yield, industrially scalable High temperature, specialized solvents

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic signals for difluorinated carbons at the 3-position and methyl groups at the 5-position confirm structure.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with C7H13F2N.
  • Chromatography: Purification via silica gel chromatography using non-polar eluents achieves high purity.
  • Reaction Monitoring: GC-MS and NMR used to monitor reaction progress and optimize fluorination conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-5,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

3,3-Difluoro-5,5-dimethylpiperidine and its derivatives are used across chemistry, biology, and medicine:

  • Building Block for Synthesis It serves as a building block for synthesizing complex organic molecules. (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is also utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Enzyme and Receptor Interaction Studies 3,3-Difluoro-5,5-dimethylpiperidine can modulate enzymatic activity through binding interactions, making it useful in therapeutic applications where modulation of enzyme functions is desired. (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride's mechanism of action involves interaction with molecular targets like enzymes or receptors, with the difluoro and dimethyl groups modulating these interactions and affecting binding affinity and activity.
  • Drug Development The compound is explored for its therapeutic properties, particularly in drug development and enzyme mechanism studies. Research is ongoing to explore the potential therapeutic applications of (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride, such as in the treatment of neurological disorders.
  • Reducing Lipophilicity The 3,5-dimethyl-4,4-difluoro piperidine substituent can be used to reduce lipophilicity .

Case Studies and Research Findings

  • Trifluoromethyl Pyrimidine Derivatives: A study synthesized trifluoromethyl pyrimidine derivatives and evaluated their antifungal, insecticidal, and anticancer properties . Some compounds showed in vitro antifungal activities against Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . Some also showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda, as well as anticancer activities against PC3, K562, Hela, and A549 .
  • BCL6 Degraders: Introduction of a difluoro group in the 4-position of the piperidine led to a substantial reduction in clearance . The addition of these fluorine atoms also provided an improvement in both degradation and biochemical inhibition .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can inhibit specific enzymes or activate receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Difluoro-3,5-dimethylpiperidine hydrochloride (CAS 2031258-96-3)

  • Structural Differences : Fluorine atoms are at the 4,4-positions instead of 3,3-, altering steric and electronic profiles.
  • Molecular Formula : C₇H₁₄ClF₂N vs. C₇H₁₃F₂N (parent compound).
  • Properties : Boiling point and melting point data are unavailable, but the hydrochloride salt form suggests improved solubility in polar solvents.
  • Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .

cis-3,5-Dimethylpiperidine (CAS 14446-75-4)

  • Structural Differences : Lacks fluorine atoms, with methyl groups at 3,5-positions.
  • Applications : Used as a precursor for pharmaceuticals (e.g., antibiotics, insecticides). Demand is rising due to its role in synthesizing bioactive molecules .
  • Synthesis : Produced via catalytic hydrogenation of 3,5-dimethylpyridine, highlighting differences in synthetic accessibility compared to fluorinated derivatives .

3-Chloro-5,5-dimethylpiperidine Derivatives

  • Example : 1-Propenyl-3-chloro-5,5-dimethylpiperidine (2c) from .
  • Key Differences : Chlorine substitution at position 3 instead of fluorine. Chlorine’s lower electronegativity reduces dipole moments compared to fluorine.
  • Reactivity : Chlorine may participate in nucleophilic substitutions, whereas fluorine’s inertness enhances stability .

3,5-Dimethylnitrosopiperidine

Physicochemical Properties and Spectral Data

  • NMR Data : For related compounds (e.g., 1-Propenyl-3-chloro-5,5-dimethylpiperidine), $^{1}$H NMR signals near δ 1.0–1.4 ppm correspond to methyl groups, while fluorine atoms in 3,3-Difluoro-5,5-dimethylpiperidine would deshield adjacent protons, shifting resonances upfield .
  • Stability: Fluorinated derivatives generally exhibit higher thermal and oxidative stability compared to chlorinated or non-halogenated analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Difluoro-5,5-dimethylpiperidine, and how do reaction conditions influence fluorination efficiency?

  • Methodological Answer :

  • Fluorination Strategies : Use diethylaminosulfur trifluoride (DAST) or XtalFluor-E to fluorinate the hydroxyl group in 5,5-dimethylpiperidin-3-ol.
  • Conditions : Reactions are typically conducted under anhydrous conditions at low temperatures (-20°C to 0°C) to minimize side reactions. Catalyst systems (e.g., Lewis acids) may enhance regioselectivity .
  • Purification : Chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) isolates the product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3,3-Difluoro-5,5-dimethylpiperidine?

  • Methodological Answer :

  • 19F NMR : Critical for confirming fluorine substitution patterns (δ -180 to -220 ppm for CF2 groups).
  • 1H NMR : Assigns methyl group signals (δ ~1.0 ppm) and piperidine ring protons (δ 2.5–3.5 ppm).
  • HRMS : Validates molecular formula (C7H13F2N) with high-resolution mass accuracy (<2 ppm error) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Use buffers (pH 1–12) and temperatures (25–60°C) to monitor degradation via HPLC or LC-MS over 7–14 days.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at standard conditions .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for 3,3-Difluoro-5,5-dimethylpiperidine derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular models to confirm target engagement.
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., methyl vs. trifluoromethyl) to isolate structure-activity relationships (SAR) .

Q. How can computational methods elucidate the regioselectivity of fluorination in piperidine derivatives?

  • Methodological Answer :

  • DFT Calculations : Model transition states using Gaussian or ORCA software to compare energy barriers for fluorination at C3 vs. C5 positions.
  • Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) to predict reaction pathways .

Q. What experimental designs optimize the synthesis of 3,3-Difluoro-5,5-dimethylpiperidine while minimizing side-product formation?

  • Methodological Answer :

  • Factorial Design : Vary factors like temperature, fluorinating agent equivalents, and reaction time in a 2^k design to identify critical parameters.
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .

Q. How do steric and electronic effects of the 5,5-dimethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study hydrogen/deuterium exchange at reactive sites.
  • Hammett Plots : Correlate substituent electronic parameters (σ) with reaction rates for derivatives like 3-fluoro vs. 3-chloro analogs .

Methodological Tools and Data Analysis

Q. What statistical approaches are recommended for analyzing high-throughput screening data of fluorinated piperidine libraries?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Reduce dimensionality to identify clusters of bioactive compounds.
  • Machine Learning : Train models (e.g., random forests) on molecular descriptors (logP, polar surface area) to predict activity .

Q. How can researchers validate the purity of 3,3-Difluoro-5,5-dimethylpiperidine in complex reaction mixtures?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crude mixtures.
  • GC-MS with Derivatization : Convert amines to volatile derivatives (e.g., trifluoroacetamides) for enhanced detection .

Tables for Key Data

Table 1 : Common Fluorinating Agents for Piperidine Derivatives

AgentTemperature RangeSolventYield (%)Reference
DAST-20°C to 0°CDCM60–75
XtalFluor-E0°C to RTTHF70–85
Deoxo-FluorRTToluene50–65

Table 2 : Key Spectral Data for 3,3-Difluoro-5,5-dimethylpiperidine

TechniqueKey SignalsReference
19F NMRδ -195 ppm (CF2)
1H NMRδ 1.0 ppm (CH3), δ 2.8–3.2 ppm (CH2)
HRMSm/z 162.1004 [M+H]+

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